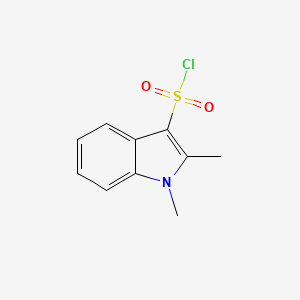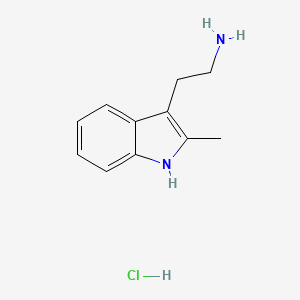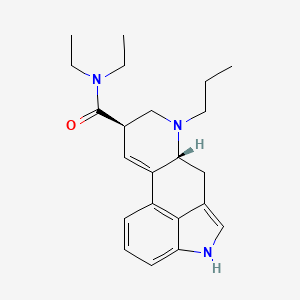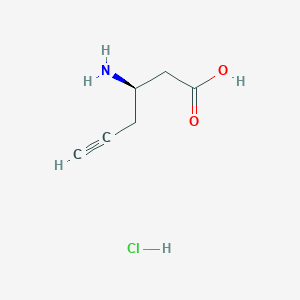
1-(4'-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid
Overview
Description
1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid is a laboratory chemical with the CAS number 885269-48-7 . It is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of this compound is C20H23NO5S. Its molecular weight is 389.5 g/mol.Scientific Research Applications
Applications of Related Chemical Compounds in Scientific Research
Betalains as Chemosystematic Markers and Health Contributors : Betalains, derived from plants, serve as chemosystematic markers and contribute to health due to their antioxidant properties. Research highlights their synthesis pathways, including the role of tyrosine and DOPA, and discusses their commercial extraction potential for health benefits (Khan & Giridhar, 2015).
Anti-cancer and Anti-inflammatory Applications of 4′-Geranyloxyferulic Acid : This compound, extracted from Acronychia baueri, has shown potential as an anti-inflammatory and anti-tumor agent, highlighting the pharmacological interest in naturally derived chemical compounds for clinical applications (Epifano et al., 2015).
Syringic Acid's Wide Range of Therapeutic Applications : Demonstrating therapeutic potential in diabetes, cardiovascular diseases, and cancer prevention, Syringic Acid's effectiveness underscores the importance of phenolic compounds in medical research (Srinivasulu et al., 2018).
Degradation Processes and Stability Studies of Pharmaceuticals : Studies on the stability and degradation pathways of pharmaceuticals, such as Nitisinone, offer insights into the environmental and physiological behaviors of complex molecules, which can inform the handling and study of similar compounds (Barchańska et al., 2019).
Phosphonic Acid in Various Applications : The synthesis and applications of phosphonic acids in drug development, materials science, and as bioactive compounds, illustrate the broad relevance of specific functional groups in chemical research (Sevrain et al., 2017).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
The primary target of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid is Stromelysin-1 , a human protein . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Biochemical Analysis
Biochemical Properties
1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the respiratory system, causing specific target organ toxicity . The nature of these interactions is primarily inhibitory, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
The effects of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause skin irritation and serious eye irritation, indicating its impact on cellular membranes and signaling pathways . Additionally, it may cause respiratory irritation, suggesting its effect on respiratory epithelial cells and related cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Over time, the compound may degrade, leading to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have shown that the compound can cause methemoglobinemia, indicating its potential for causing long-term cellular damage .
Dosage Effects in Animal Models
The effects of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including skin and respiratory irritation . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Properties
IUPAC Name |
1-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-26-17-9-5-15(6-10-17)16-7-11-18(12-8-16)27(24,25)21-20(19(22)23)13-3-2-4-14-20/h5-12,21H,2-4,13-14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSOMBIPMPTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660086 | |
| Record name | 1-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-48-7 | |
| Record name | 1-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)
![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)
![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1450950.png)

![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)





![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)

